

# Quantitative Data on Tumor & Lesion Volume Reduction

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tdzd-8

CAS No.: 327036-89-5

Cat. No.: S548777

Get Quote

The following table consolidates key quantitative findings from pre-clinical studies on **TDZD-8**.

| Disease Model                                      | Reported Efficacy                                                                                                               | Dosage & Administration                                                                  | Citation                                                                                                                                             |
|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Glioblastoma</b>                                | ~84% reduction in tumor volume at 13 days post-implantation. <b>Extended median survival</b> from 30 days (control) to 40 days. | 5 mg/kg; treatment started 1 day after glioma cell implantation                          | [1] [2].                                                                                                                                             |
| <b>Neonatal Hypoxic-Ischemic (HI) Brain Injury</b> | ~36.5% reduction in corrected infarct volume (from 45.5% in controls to 29.0%). Improved neurobehavioral outcomes.              | 5 mg/kg; administered intraperitoneally (i.p.) 20 minutes before ischemia induction [3]. | <b>Kainic Acid-Induced Neurodegeneration</b>   Significant neuroprotection and reduced hippocampal cell death. <b>No effect</b> on seizure activity. |
|                                                    |                                                                                                                                 |                                                                                          | 5 and 10 mg/kg; pretreated 30 minutes before kainic acid injection [4].                                                                              |

## Experimental Protocols for Key Studies

To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.

- **In Vivo Glioblastoma Model [1] [2]**
  - **Animal and Cell Model:** Adult mice with orthotopically implanted murine GL261 glioma cells.

- **Treatment Protocol: TDZD-8** was administered at a dose of **5 mg/kg**. The treatment was initiated either 1 day or 6 days after tumor cell implantation.
  - **Tumor Volume Quantification:** Tumor growth was monitored in vivo using **T1-weighted Magnetic Resonance Imaging (MRI)** after gadolinium contrast administration. Tumor volumes were calculated from these images.
  - **Supplementary Analysis:** Histological examination (H&E staining) and immunohistochemistry for **PCNA** (proliferation marker) and **active caspase-3** (apoptosis marker) were performed on tumor tissues.
- **In Vivo Neonatal Hypoxic-Ischemic (HI) Injury Model [3]**
    - **Animal Model:** Postnatal day 7 (P7) mouse pups.
    - **HI Injury Induction:** The model involved ligation of the right common carotid artery followed by exposure to **7.5% oxygen for 60 minutes**.
    - **Treatment Protocol: TDZD-8 (5 mg/kg)** or vehicle was administered intraperitoneally **20 minutes before** the induction of ischemia.
    - **Infarct Volume Quantification:** At 24 hours post-injury, brains were removed, sectioned, and stained with **2,3,5-Triphenyltetrazolium Chloride (TTC)**. Viable tissue stains red, while the infarct area remains pale. The corrected infarct volume was calculated to account for edema.

## TDZD-8 Signaling Pathway in Glioblastoma

The anti-tumor effects of **TDZD-8** in glioblastoma involve a complex signaling pathway. The diagram below illustrates the key molecular mechanisms identified in the research.



[Click to download full resolution via product page](#)

The molecular mechanism of **TDZD-8** involves binding to the **DFG-out inactive conformation** of GSK-3 $\beta$ , acting as a non-ATP-competitive inhibitor [5]. This binding stabilizes the inactive form and prevents the kinase from functioning.

## Key Insights for Research Applications

- **Dual-Action Mechanism in Glioblastoma:** The data reveals that **TDZD-8**'s efficacy against glioblastoma is not due to a single pathway. It initiates an early ERK activation leading to cell cycle arrest (via EGR-1 and p21), and a sustained ERK/p90RSK signaling that reinforces GSK-3 $\beta$  inhibition, ultimately driving apoptosis [1].
- **Disease-Specific Efficacy:** The contrasting results in the kainic acid model are a critical reminder of pathway specificity. **TDZD-8** provides **neuroprotection by reducing cell death** but does not affect the seizure activity itself, as this process is governed by different mechanisms [4]. This highlights its potential as a complementary therapy for protecting neurons from excitotoxic damage.
- **Scope Beyond Cancer:** The therapeutic potential of **TDZD-8** and its newer analogs (like PNR886 and PNR962) extends to **protein aggregation diseases** such as Alzheimer's, as they have been shown to reduce tau and amyloid-beta aggregates in models [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Inhibition of Glioblastoma Growth by the Thiadiazolidinone ... [pmc.ncbi.nlm.nih.gov]
2. Inhibition of Glioblastoma Growth by the Thiadiazolidinone ... [journals.plos.org]
3. GSK-3 $\beta$  inhibitor TDZD-8 reduces neonatal hypoxic-ischemic ... [pmc.ncbi.nlm.nih.gov]
4. Activation of AKT/GSK3 $\beta$  pathway by TDZD-8 attenuates ... [sciencedirect.com]
5. Structural modeling of GSK3 $\beta$  implicates the inactive (DFG- ... [nature.com]
6. Thiadiazolidinone (TDZD) Analogs Inhibit Aggregation- ... [mdpi.com]

To cite this document: Smolecule. [Quantitative Data on Tumor & Lesion Volume Reduction].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548777#tdzd-8-tumor-volume-reduction-quantification>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)